molecular formula C18H29N3O B2652541 1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea CAS No. 1206993-44-3

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea

Cat. No.: B2652541
CAS No.: 1206993-44-3
M. Wt: 303.45
InChI Key: VSGOXUPHYGXZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea is a useful research compound. Its molecular formula is C18H29N3O and its molecular weight is 303.45. The purity is usually 95%.
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Scientific Research Applications

Antiarrhythmic and Hypotensive Activity

Urea derivatives have been synthesized and evaluated for their antiarrhythmic and hypotensive properties. Compounds with specific substituents showed strong hypotensive action and antiarrhythmic activity comparable to known drugs like Propranolol, highlighting their potential in cardiovascular research and treatment strategies (E. Chalina, L. Chakarova, D. Staneva, 1998).

Antineoplastic Agents

Research on 1-aryl-3-(2-chloroethyl) urea derivatives has demonstrated their cytotoxicity against cancer cells and highlighted their potential as antineoplastic agents. These compounds showed significant antineoplastic activity and low toxicity, suggesting their utility in cancer therapy (J. Lacroix, R. Gaudreault, M. Pagé, L. Joly, 1988).

Inhibition of Soluble Epoxide Hydrolase (sEH)

Some urea derivatives are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain pathways. These inhibitors are used in research for modulating inflammation, hypertension, neuropathic pain, and neurodegeneration, providing insights into the metabolic pathways and potential therapeutic applications (De-bin Wan, Jun Yang, C. McReynolds, et al., 2019).

Structure-Activity Relationships in sEH Inhibition

Further studies on the structure-activity relationships of 1,3-disubstituted ureas have led to the development of compounds with improved pharmacokinetic parameters, demonstrating the importance of chemical structure in the activity of these inhibitors. This research aids in the design of more effective therapeutic agents for treating inflammatory conditions (T. Rose, C. Morisseau, Jun-Yan Liu, et al., 2010).

Molecular Devices and Complexation

Urea derivatives have been explored for their ability to form complexes and self-assemble into molecular devices. This research offers fascinating possibilities for developing new materials with specific optical, electrical, or mechanical properties, which can be applied in various technological and scientific fields (J. Lock, B. May, P. Clements, et al., 2004).

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-18(2,3)15-5-7-16(8-6-15)20-17(22)19-13-14-9-11-21(4)12-10-14/h5-8,14H,9-13H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGOXUPHYGXZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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